molecular formula C7H6ClN3 B12985366 7-Chloro-2-methylimidazo[1,2-c]pyrimidine

7-Chloro-2-methylimidazo[1,2-c]pyrimidine

Cat. No.: B12985366
M. Wt: 167.59 g/mol
InChI Key: RGXILHOTMLXXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-methylimidazo[1,2-c]pyrimidine is a versatile nitrogen-bridged heterocyclic compound of significant interest in medicinal and synthetic chemistry. Its imidazo[1,2-c]pyrimidine core is a privileged scaffold, recognized for its structural resemblance to purine bases found in DNA and RNA, making it a valuable template for designing novel bioactive molecules . The chlorine atom at the 7-position and the methyl group at the 2-position serve as reactive handles for further functionalization, allowing this compound to be used as a key synthetic intermediate in nucleoside chemistry and for the development of more complex derivatives . Historically, this structural class has been synthesized and evaluated for its potential biological activities. For instance, related imidazo[1,2-c]pyrimidine nucleosides have been synthesized as analogs of arabinosylhypoxanthine and arabinosylguanine for biological evaluation . Furthermore, substituted imidazo[1,2-c]pyrimidines have been investigated in patent literature for potential use as bronchodilating agents, highlighting the therapeutic relevance of this chemical series . Researchers value this compound for its utility in constructing molecular libraries for high-throughput screening and in structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. This product is intended for research purposes as a chemical building block or reference standard. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-2-methylimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C7H6ClN3/c1-5-3-11-4-9-6(8)2-7(11)10-5/h2-4H,1H3

InChI Key

RGXILHOTMLXXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=NC(=CC2=N1)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 2 Methylimidazo 1,2 C Pyrimidine

Established Synthetic Routes to the Imidazo[1,2-c]pyrimidine (B1242154) Core

The construction of the fundamental imidazo[1,2-c]pyrimidine scaffold can be achieved through several reliable synthetic routes. These methods typically involve the annulation of an imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) structure.

Cyclo-condensation reactions represent the most traditional and widely employed method for assembling the imidazo[1,2-c]pyrimidine core. A common approach, analogous to the Chichibabin reaction for imidazo[1,2-a]pyrimidines, involves the reaction of a 4-aminopyrimidine (B60600) derivative with an α-halocarbonyl compound. beilstein-journals.orgnih.gov The reaction proceeds via initial N-alkylation of the exocyclic amino group of the pyrimidine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Another powerful strategy is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules in a single step from three or more starting materials. researchgate.net For instance, a one-pot condensation of an aminopyrimidine, an aldehyde, and an isonitrile can be utilized to construct highly functionalized imidazo[1,2-c]pyrimidine derivatives. researchgate.netbeilstein-journals.org Catalyst-free multicomponent reactions have also been developed, for example, using unsymmetrical β-diketones, N-bromosuccinimide (NBS), and 2-aminopyrimidine (B69317) to regioselectively synthesize substituted imidazo[1,2-a]pyrimidines, a principle adaptable to the [1,2-c] isomer. nih.gov

Reaction Type Starting Materials Key Features Reference
Chichibabin-type4-Aminopyrimidine, α-Haloketone/AldehydeWell-established, versatile for various substitutions. beilstein-journals.orgnih.gov
Multicomponent ReactionAminopyrimidine, Aldehyde, IsonitrileHigh efficiency, builds molecular complexity in one pot. researchgate.netbeilstein-journals.org
Catalyst-Free MCRAminopyrimidine, β-Diketone, NBSEnvironmentally benign, simple operation, high yields. nih.gov

The use of α-halocarbonyl compounds is a cornerstone of imidazopyrimidine synthesis. Specifically, halogenated acetaldehydes or their synthetic equivalents are valuable reagents for introducing the C2 and C3 atoms of the imidazole ring. For example, the reaction of 2-aminopyrazine (B29847) with chloroacetaldehyde (B151913) is a known method for forming the imidazo[1,2-a]pyrazine (B1224502) system. researchgate.net This strategy is directly applicable to the synthesis of the imidazo[1,2-c]pyrimidine core, where a substituted 4-aminopyrimidine would react with a halogenated aldehyde. The process involves the formation of a Schiff base intermediate, which then undergoes ring closure to yield the final annulated imidazole product. researchgate.net The use of bromopyruvic esters or bromomalonic dialdehyde (B1249045) also leads to the formation of functionalized imidazo[1,2-a]pyrimidines, showcasing the versatility of α-halocarbonyl precursors. researchgate.net

Targeted Synthesis of 7-Chloro-2-methylimidazo[1,2-c]pyrimidine and its Direct Precursors

The specific synthesis of this compound has been reported in the literature, highlighting its accessibility for further study. deepdyve.com While the exact reported conditions require consulting the specific literature, a logical and effective synthetic route can be postulated based on the classical cyclo-condensation principles discussed previously.

The most direct precursor for this target molecule would be a suitably substituted 4-aminopyrimidine. A plausible pathway involves the condensation of 2,6-dichloropyrimidin-4-amine with chloroacetone (B47974). In this reaction, the more nucleophilic amino group attacks the chloroacetone, leading to an intermediate that subsequently cyclizes. The regioselectivity of the cyclization would yield the desired this compound.

Plausible Synthetic Scheme:

Step 1: Reaction of 2,6-dichloropyrimidin-4-amine with chloroacetone in a suitable solvent such as ethanol (B145695) or isopropanol.

Step 2: The reaction mixture is heated to reflux to facilitate both the initial N-alkylation and the subsequent intramolecular cyclization and dehydration.

Step 3: Upon cooling, the product precipitates or is isolated through standard workup procedures.

Reactant Role Rationale
2,6-Dichloropyrimidin-4-aminePyrimidine PrecursorProvides the pyrimidine ring and the C7-chloro substituent.
ChloroacetoneC2-C3 SynthonProvides the C2-methyl group and the carbon backbone for the imidazole ring.

Functionalization and Derivatization Approaches for Imidazo[1,2-c]pyrimidines

Once the this compound core is synthesized, it can be further modified to create a library of related compounds. The primary sites for functionalization are the C7-chloro position and the C2-methyl group.

The chlorine atom at the C7 position of the imidazo[1,2-c]pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is due to the electron-deficient nature of the pyrimidine ring, which is further activated by the fused imidazole ring system. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

This reaction pathway allows for the displacement of the chloride ion by a wide variety of nucleophiles. nih.govnih.gov The reaction is highly valuable for introducing diverse functional groups at the C7 position.

Examples of Potential Transformations:

Amination: Reaction with primary or secondary amines (e.g., alkylamines, anilines, morpholine) to yield 7-amino-substituted derivatives. nih.gov

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide, sodium ethoxide) to produce 7-alkoxy ethers.

Thiolation: Reaction with thiolates to form 7-thioether compounds.

Nucleophile Reagent Example Product Class
AmineMorpholine, Aniline7-Amino-imidazo[1,2-c]pyrimidines
AlkoxideSodium Methoxide7-Methoxy-imidazo[1,2-c]pyrimidines
ThiolSodium Thiophenolate7-(Phenylthio)-imidazo[1,2-c]pyrimidines

The C2-methyl group is typically introduced during the initial ring-forming reaction, for example, by using chloroacetone as the α-haloketone. nih.gov Modifying this methyl group after the core has been formed presents a different set of synthetic challenges. Functionalization at the C2 position of related scaffolds like imidazo[1,2-a]pyridines can be difficult due to the electronic properties of the ring system. tandfonline.comresearchgate.net

However, several strategies can be envisioned for the modification of the C2-methyl group:

Condensation Reactions: The methyl group protons have some acidity and can potentially be removed by a strong base. The resulting carbanion could then react with electrophiles, such as aldehydes (Claisen-Schmidt condensation), to form C2-styryl derivatives.

Radical Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could convert the C2-methyl group into a C2-halomethyl group. This new functional group is a versatile handle for subsequent nucleophilic substitution reactions, allowing the introduction of amines, azides, or other groups.

Oxidation: Controlled oxidation could potentially convert the methyl group into a formyl group (C2-carbaldehyde) or a carboxylic acid group, providing further opportunities for derivatization, such as the formation of imines or amides. nih.govsemanticscholar.org

Modifications at Other Positions of the Imidazo[1,2-c]pyrimidine Ring System

The functionalization of the pre-formed imidazo[1,2-c]pyrimidine ring system is a critical strategy for introducing substituents at various positions. While the C3 position is known for its nucleophilic character and susceptibility to electrophilic attack, methodologies have been developed to introduce functionality at other sites, including the C2, C5, C6, C7, and C8 positions on the related imidazo[1,2-a]pyridine (B132010) scaffold. rsc.org These principles can be extended to the imidazo[1,2-c]pyrimidine core.

Strategies to modify the electronic properties of the ring can influence its metabolic stability and reactivity. researchgate.net For instance, in studies on the related imidazo[1,2-a]pyrimidine (B1208166) scaffold, introducing electron-donating groups was found to block oxidation by enzymes like aldehyde oxidase (AO). researchgate.netnih.gov Conversely, blocking a reactive site with a substituent is another effective strategy to prevent unwanted metabolic reactions. nih.govacs.org

For the synthesis of the target compound, This compound , specific modifications would be required:

Chlorination at C7: This can be achieved through electrophilic halogenation reactions. The precise conditions, including the choice of chlorinating agent (e.g., N-chlorosuccinimide) and catalyst, would depend on the electronic nature of the specific imidazo[1,2-c]pyrimidine precursor.

Methylation at C2: Introduction of a methyl group at the C2 position can be accomplished through various C-H activation and coupling strategies, although functionalization at this position is generally more challenging than at C3. tandfonline.com

Research on the broader class of imidazopyrimidines provides a foundation for these transformations. For example, direct C-H functionalization using metal catalysis or metal-free conditions has become a powerful tool for modifying such heterocyclic systems. rsc.orgmdpi.com

Modern and Sustainable Synthetic Methodologies Applicable to the Imidazo[1,2-c]pyrimidine Scaffold

Recent advances in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for constructing complex heterocyclic scaffolds like imidazo[1,2-c]pyrimidine. These modern approaches often offer significant advantages over traditional multi-step syntheses.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, offering benefits such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles. researchgate.netbenthamdirect.com This technology is highly applicable to the synthesis of the imidazo[1,2-a]pyrimidine scaffold and its derivatives. nih.govrsc.org Microwave-assisted synthesis can be employed in various key reaction types:

Condensation Reactions: The classical Hantzsch-type synthesis, involving the condensation of a 2-aminopyrimidine with an α-haloketone, can be significantly expedited using microwave heating, often under solvent-free conditions with a solid support like basic alumina. nih.gov

Multi-Component Reactions (MCRs): One-pot MCRs to build the imidazopyrimidine core are well-suited for microwave assistance. For example, a three-component reaction of a pyrazole (B372694) aldehyde, an ethanone, and 2-aminobenzimidazole (B67599) proceeds efficiently under microwave irradiation to yield complex imidazo[1,2-a]pyrimidine derivatives. rsc.org

Functionalization: Post-synthesis modification of the scaffold, such as alkylation and bromination, can also be performed rapidly and in high yields using microwave energy. rsc.org

ReactantsConditionsProduct TypeYieldReference
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium (B1175870) acetatep-TSA, Ethanol, MicrowaveTri/tetrasubstituted imidazole derivatives46-80% nih.gov
2-Aminopyrimidine, 2-bromoarylketonesAl₂O₃, Solvent-free, Microwave2-Arylimidazo[1,2-a]pyrimidinesGood nih.gov
Aromatic ketones, NBS, 2-aminopyridinesLemon juice, Microwave (85°C)2-Phenylimidazo[1,2-a]pyridinesHigh benthamdirect.com
Pyrazole aldehyde, (substituted-phenyl)ethanones, 2-amino benzimidazoleKOH, MicrowaveImidazo[1,2-a]pyrimidine derivativesExcellent rsc.org

Metal-Free and Green Chemistry Approaches (e.g., PEG as solvent)

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic routes that avoid heavy metals and hazardous solvents. elsevierpure.com

Metal-Free Catalysis: Molecular iodine has proven to be an effective metal-free catalyst for constructing imidazopyridine and related scaffolds. nih.govacs.org It can mediate three-component reactions involving 2-aminopyridines, ketones, and other reagents to form the fused heterocyclic system. nih.govacs.orgnih.gov Electrochemical synthesis, which uses electricity to drive reactions, represents another green, oxidant-free approach to forming imidazo[1,2-a]pyridines from ketones and 2-aminopyridines. rsc.org

Green Solvents: The use of environmentally benign and recyclable solvents is a cornerstone of green chemistry. Polyethylene glycol (PEG) has been successfully used as a reaction medium for the catalyst-free, one-pot synthesis of imidazo[1,2-a]pyridine derivatives. researchgate.net Other green solvents, such as water or ethanol, are also employed, sometimes in combination with microwave irradiation or sonication, to create sustainable synthetic protocols. acs.orgmdpi.comresearchgate.net Some procedures have been developed to run under solvent-free conditions, further enhancing their environmental credentials. nih.govelsevierpure.com

MethodologyKey FeaturesExample ReactionReference
Iodine CatalysisMetal-free, one-pot, three-component reactionAryl methyl ketones + 2-aminopyridines + barbituric acids nih.govacs.org
PEG as SolventInexpensive, non-toxic, recyclable medium, catalyst-freeOne-pot, three-component synthesis of imidazo[1,2-a]pyridines researchgate.netijrar.org
Electrochemical SynthesisEnvironmentally benign, avoids external oxidantsCyclization of ketones with 2-aminopyridines in ethanol rsc.org
Solvent-Free SynthesisReduces waste, often uses a solid catalyst (e.g., Al₂O₃)Condensation of 2-aminopyrimidine and 2-bromoarylketones nih.govelsevierpure.com

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials. rsc.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for building libraries of compounds for drug discovery. nih.govnih.gov

Several MCRs have been applied to the synthesis of the imidazo[1,2-c]pyrimidine scaffold and its isomers. researchgate.netrsc.org

Groebke–Blackburn–Bienaymé Reaction (GBBR): This is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines and related systems. mdpi.com It involves the condensation of a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. rsc.orgmdpi.com This reaction can be performed under various conditions, including microwave assistance, to efficiently produce the core structure. mdpi.com

Other Three-Component Reactions: A variety of other three-component strategies exist. One such method involves the iodine-catalyzed reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids. nih.gov Another approach utilizes the reaction between 2-aminopyrimidine, aldehydes, and isonitriles. jst.go.jp

Five-Component Reactions: Even more complex MCRs have been developed, such as a five-component cascade reaction using cyanoacetohydrazide, an acetophenone, diamines, and other reagents to build highly substituted pyrido[1,2-a]pyrimidine (B8458354) structures. rsc.org

Reaction Name/TypeComponentsKey FeatureReference
Groebke–Blackburn–Bienaymé (GBBR)2-Aminoazine, Aldehyde, IsocyanideEfficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyrimidines. rsc.orgmdpi.com
Iodine-Catalyzed 3-ComponentAryl methyl ketone, 2-Aminopyridine, Barbituric acidMetal-free synthesis of pyrimidine-linked imidazopyridines. nih.gov
[4+1] Cycloaddition-Expeditious synthesis of the imidazo[1,2-c]pyrimidine core. jst.go.jp
Petasis-like 3-ComponentImidazo[1,2-a]pyridine, Glyoxylic acid, Boronic acidCatalyst-free functionalization at the C-3 position. nih.gov
Five-Component CascadeCyanoacetohydrazide, 4-Nitroacetophenone, Diamines, etc.Builds highly complex N-fused heterocycles in one pot. rsc.org

Chemical Reactivity and Mechanistic Investigations of 7 Chloro 2 Methylimidazo 1,2 C Pyrimidine

Reaction Pathways of the Imidazo[1,2-c]pyrimidine (B1242154) Core

The reactivity of the imidazo[1,2-c]pyrimidine core is dictated by the electron distribution within the fused ring system. The imidazole (B134444) ring is generally electron-rich and thus more susceptible to electrophilic attack, while the pyrimidine (B1678525) ring is electron-deficient, making it a target for nucleophiles.

Electrophilic Reactivity Profiles

The imidazo[1,2-c]pyrimidine system, akin to the related imidazo[1,2-a]pyridines, exhibits a predisposition for electrophilic substitution on the five-membered imidazole ring. Theoretical studies and experimental evidence from analogous systems suggest that the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. This regioselectivity is attributed to the stabilization of the resulting cationic intermediate (the sigma complex) by the adjacent nitrogen atom.

Common electrophilic substitution reactions applicable to this core include halogenation, nitration, and Friedel-Crafts reactions. The specific conditions for these reactions on 7-Chloro-2-methylimidazo[1,2-c]pyrimidine would need to be empirically determined, but the expected regioselectivity provides a strong predictive framework for synthetic planning.

Table 1: Predicted Regioselectivity of Electrophilic Attack on the Imidazo[1,2-c]pyrimidine Core

PositionPredicted ReactivityRationale
C3HighMost nucleophilic carbon; stabilized cationic intermediate.
C2LowLess nucleophilic than C3.
C5Very LowPosition on the electron-deficient pyrimidine ring.
C7Very LowPosition on the electron-deficient pyrimidine ring; already substituted.

Nucleophilic Reactivity Profiles

The pyrimidine ring of the imidazo[1,2-c]pyrimidine core is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly at positions bearing a good leaving group. In the case of this compound, the C7 position is activated towards nucleophilic aromatic substitution (SNAr).

A variety of nucleophiles, including amines, alkoxides, and thiolates, are expected to displace the chloride at C7. The reaction likely proceeds through a Meisenheimer-type intermediate, where the negative charge is stabilized by the pyrimidine ring nitrogens. The C5 position could also be a site for nucleophilic attack, especially under harsh reaction conditions or with organometallic reagents.

Mechanistic Elucidation of Synthetic Transformations Involving the C7-Chloro and C2-Methyl Groups

The C7-chloro and C2-methyl groups are key functional handles for the synthetic modification of this compound.

The displacement of the C7-chloro group by a nucleophile is a cornerstone of its synthetic utility. This transformation is believed to follow a classical SNAr mechanism. The reaction is initiated by the attack of the nucleophile on the electron-deficient C7 carbon, leading to the formation of a tetrahedral intermediate. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the delocalization of the negative charge onto the nitrogen atoms of the pyrimidine ring. The subsequent departure of the chloride ion restores the aromaticity of the ring system.

The reactivity of the C2-methyl group has not been extensively reported for this specific compound. However, in related heterocyclic systems, methyl groups can undergo a range of reactions. If activated by adjacent electron-withdrawing groups or through deprotonation with a strong base, the methyl group can participate in condensation reactions with aldehydes and ketones. It could also potentially be oxidized to a carboxylic acid or halogenated under radical conditions.

Stability and Degradation Pathways under Various Conditions

The stability of this compound is a critical factor for its handling, storage, and application. While specific data for this compound is limited, the stability of the imidazo[1,2-c]pyrimidine core can be inferred from related structures.

The fused heterocyclic system is generally expected to be stable under neutral and mildly acidic or basic conditions at ambient temperature. However, extreme pH and high temperatures could lead to degradation. Under strongly acidic conditions, protonation of the nitrogen atoms may occur, potentially leading to ring-opening or other rearrangements. In strongly basic media, hydrolysis of the C7-chloro group to the corresponding hydroxypyrimidine derivative is a likely degradation pathway.

Furthermore, some imidazo[1,2-a]pyrimidine (B1208166) derivatives have been shown to be substrates for enzymatic degradation, for instance by aldehyde oxidase researchgate.net. This suggests that metabolic degradation pathways could be a consideration in biological applications.

Theoretical Studies on Reaction Mechanisms

Computational chemistry provides valuable insights into the reactivity and reaction mechanisms of heterocyclic compounds. Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like this compound.

Theoretical studies on the related imidazo[1,2-a]pyrimidine scaffold have been used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity, as well as local reactivity indices like Fukui functions and molecular electrostatic potential (MEP) maps nih.gov. These calculations can quantitatively predict the most likely sites for electrophilic and nucleophilic attack. For instance, MEP maps visually represent the electron-rich and electron-poor regions of a molecule, corroborating the qualitative predictions of reactivity.

Such theoretical investigations can also be employed to model the transition states and reaction energy profiles of specific reactions, such as the nucleophilic substitution at C7. This allows for a detailed understanding of the reaction mechanism and can aid in the optimization of reaction conditions.

Structure Activity Relationship Sar Studies Pertaining to Imidazo 1,2 C Pyrimidine Derivatives

Methodologies for SAR Determination in Imidazopyrimidine Analogs

The determination of structure-activity relationships (SAR) for imidazopyrimidine analogs involves a multi-faceted approach combining experimental and computational techniques. A primary experimental method involves the synthesis of a series of analogs with systematic structural modifications, followed by biological evaluation. rsc.org For instance, researchers have synthesized various 2-substituted imidazo[1,2-a]pyridines and evaluated their antiviral activity against human cytomegalovirus (HCMV) to understand the influence of the C-2 substituent. researchgate.net

Biological activity is often quantified using in vitro assays. A common approach is to measure the half-maximal inhibitory concentration (IC50) of the compounds against a specific biological target, such as a protein kinase. nih.gov For example, in the study of imidazo[1,2-c]pyrimidine (B1242154) derivatives as Syk family kinase inhibitors, researchers determined IC50 values to quantify their inhibitory potency. nih.govresearchgate.net Cellular assays are also employed to assess the compound's effect in a more biologically relevant context. nih.gov

Computational methods play a crucial role in elucidating SAR. Techniques such as Quantitative Structure-Activity Relationship (QSAR) are used to correlate the chemical structure of the compounds with their biological activity. researchgate.net Molecular docking studies are another powerful tool, used to predict the binding mode and affinity of a compound to its target protein. nih.govnih.gov For instance, molecular docking has been used to investigate the binding of imidazo[1,2-a]pyrimidine (B1208166) derivatives to the active site of enzymes, providing insights into the molecular interactions that govern their activity. nih.gov Furthermore, advanced computational techniques like Density Functional Theory (DFT) are used to calculate molecular properties such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which help in understanding the electronic aspects of ligand-receptor interactions. nih.gov

Impact of Substitution at the C7 Position on Molecular Interactions

The nature of the substituent at the C7 position of the imidazopyrimidine ring system can significantly influence the molecule's physicochemical properties and its interactions with biological targets. While direct SAR studies on C7-substituted imidazo[1,2-c]pyrimidines are not extensively detailed in the provided results, valuable insights can be drawn from studies on analogous heterocyclic systems like imidazoquinolines.

Studies on imidazoquinolines have shown that the electronic properties of the C7 substituent are critical. A general trend observed is that electron-donating groups (EDGs) at the C7 position tend to result in stronger activators of Toll-like receptors 7 and 8 (TLR7/8) compared to electron-withdrawing groups (EWGs). nih.govbiorxiv.org For other heterocyclic systems, such as those containing an indole (B1671886) ring, substitutions at the C7 position have been shown to be less favorable for antiproliferative activity compared to substitutions at other positions of the ring. nih.gov

The specific interactions of a C7 substituent can be crucial for binding affinity. For instance, the selection of a C7-hydroxy group in imidazoquinoline studies was based on its potential for hydrogen bonding, while a C7-nitrile group was chosen for its strong electron-withdrawing and polarizing nature. nih.gov This highlights the diverse roles that different substituents at the C7 position can play in modulating molecular interactions.

Role of the C2-Methyl Group in Defining Molecular Properties

The C2 position of the imidazo[1,2-c]pyrimidine scaffold is a key point for structural modification, and the presence of a methyl group at this position can have a profound impact on the molecule's properties. In a study of imidazolium-based ionic liquids, methylation at the C2 position was found to disrupt the predominant hydrogen-bonding interaction between the cation and anion, leading to significant changes in physicochemical properties like viscosity. rsc.org This suggests that the C2-methyl group in 7-Chloro-2-methylimidazo[1,2-c]pyrimidine could sterically hinder or alter potential hydrogen bonding interactions with a biological target.

The nature of the substituent at the C2 position has been shown to strongly influence the biological activity of related imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net For example, modifications at the C2 position of imidazoquinolines, often in conjunction with changes at the N1 position, are known to increase the potency of these compounds as TLR7/8 agonists. nih.gov In the context of imidazo[1,2-a]pyridines as cyclin-dependent kinase (CDK) inhibitors, understanding the SAR at the C2 position has been instrumental in developing potent and selective inhibitors. researchgate.net

Contributions of the Imidazo[1,2-c]pyrimidine Scaffold to Pharmacophoric Models

The imidazo[1,2-c]pyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. rsc.org Its structural similarity to naturally occurring purines, such as adenine (B156593) and guanine, makes it a bioisostere that can interact with a wide range of biological targets. nih.govnih.gov This mimicry allows imidazopyrimidine derivatives to function as antagonists or inhibitors of enzymes and receptors that recognize purines.

The rigid, fused-ring structure of the imidazopyrimidine scaffold provides a well-defined three-dimensional arrangement for its substituents, which is a key aspect of pharmacophore design. This scaffold has been successfully incorporated into pharmacophoric models for various therapeutic targets, including protein kinases. rsc.org For example, the imidazo[1,2-a]pyrimidine scaffold has been identified as a new pharmacophore for the development of antileishmanial agents. acs.org

The adaptability of the imidazopyrimidine core allows for extensive structural modifications at various positions, enabling the fine-tuning of pharmacological effects through SAR studies. nih.gov The scaffold itself can engage in crucial interactions with the target, such as hydrophobic interactions and hydrogen bonding. For instance, the imidazopyrimidine ring has been shown to interact hydrophobically with specific amino acid residues in the active site of certain kinases. nih.gov In some cases, the imidazo[1,2-a]pyrimidine group is considered a main reactive site due to its tendency to donate electrons. frontiersin.org

Comparative SAR with Related Imidazopyrimidine Isomers

A comparison of the structure-activity relationships of imidazo[1,2-c]pyrimidine with its isomers, such as imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine (B1224502), reveals the significant impact of the nitrogen atom's position within the heterocyclic system. acs.org While all share a common fused imidazole-pyrimidine core, the different arrangement of nitrogen atoms leads to distinct electronic distributions and steric profiles, which in turn affect their biological activities.

Imidazo[1,2-a]pyrimidine derivatives have been extensively studied and have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.netdergipark.org.tr The SAR of imidazo[1,2-a]pyrimidines has been explored for various targets. For example, in the context of GABA-A receptor ligands, modifications on the imidazo[1,2-a]pyrimidine core have been shown to influence selectivity for different receptor subtypes. researchgate.netdergipark.org.tr

In a study comparing imidazo[1,2-a]pyrazines with pyrazolo[1,5-c]pyrimidines as AMPAR negative modulators, it was found that replacing the imidazopyrazine core with the isosteric pyrazolopyrimidine scaffold improved microsomal stability and reduced efflux liabilities. nih.gov This highlights how subtle changes in the heterocyclic core can have a significant impact on the pharmacokinetic properties of a compound. The effect of an imidazo[1,2-a]pyrazine derivative can vary greatly depending on the side groups attached to the molecule. researchgate.net

Interactive Data Table: SAR Summary of Imidazopyrimidine Derivatives and Related Scaffolds

ScaffoldPosition of SubstitutionSubstituent EffectObserved Activity/Property ChangeReference
ImidazoquinolineC7Chloro groupIncreases lipophilicity and participates in resonance. nih.gov, biorxiv.org
ImidazoquinolineC7Electron Donating Groups (EDGs)Generally stronger activators of TLR7/8 compared to EWGs. nih.gov, biorxiv.org
Imidazolium Ionic LiquidsC2MethylationDisrupts hydrogen bonding, increases viscosity. rsc.org
Imidazo[1,2-a]pyridineC2Various substituentsStrongly influences antiviral activity against HCMV. researchgate.net
Imidazo[1,2-a]pyrazineCore ReplacementReplacement with pyrazolo[1,5-c]pyrimidineImproved microsomal stability and efflux liabilities. nih.gov

Computational Chemistry and Molecular Modeling of 7 Chloro 2 Methylimidazo 1,2 C Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method allows for the calculation of a molecule's ground-state electronic energy and density, from which numerous properties can be derived. For the imidazo[1,2-c]pyrimidine (B1242154) core, DFT calculations are essential for optimizing the molecular geometry to its most stable conformation.

In typical studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives, calculations are performed using methods like the B3LYP hybrid functional combined with a basis set such as 6-31G(d,p) or the more extensive 6-311++G(d,p). nih.govsemanticscholar.org These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, confirming the planar structure of the fused rings and the orientation of the methyl and chloro substituents. The electronic properties derived from DFT form the foundation for further analyses, including MEP, FMO, and reactivity predictions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution across a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential.

An MEP analysis of 7-Chloro-2-methylimidazo[1,2-c]pyrimidine would reveal specific reactive sites:

Negative Regions (Red/Yellow): These areas are electron-rich and represent the most likely sites for electrophilic attack. In the imidazopyrimidine scaffold, these regions are typically localized around the nitrogen atoms of the fused rings due to their high electronegativity and the presence of lone pairs of electrons.

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atoms of the methyl group and the ring.

Neutral Regions (Green): These areas have a near-zero potential.

This analysis is critical for understanding hydrogen bonding interactions and how the molecule might orient itself within a protein's active site. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to characterize the electronic properties and reactivity of a molecule. nih.gov

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater propensity for electron donation. In related imidazopyrimidine derivatives, the HOMO is often distributed across the fused heterocyclic ring system. nih.gov

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater capacity for electron acceptance.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

The table below shows representative FMO energy values from studies on related imidazopyrimidine derivatives, illustrating the typical data generated from such an analysis.

Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Imidazo[1,2-a]pyrimidine Schiff Base-6.19-2.114.08 nih.gov
(E)-2-phenyl-N-(thiophen-2- ylmethylene)imidazo[1,2-a]pyrimidin-3-amine-5.65-1.993.66 semanticscholar.org

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a relatively rigid structure like this compound, MD simulations are particularly useful for studying its interactions with other molecules, such as a solvent or a biological macromolecule like a protein.

In the context of drug design, MD simulations can:

Assess the stability of the ligand-receptor complex formed during molecular docking. researchgate.net

Explore the conformational changes of the ligand within the binding pocket.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

Studies on related heterocyclic inhibitors have used MD simulations to confirm that the compound remains stably bound within the active site of its target enzyme, validating the interactions predicted by docking. semanticscholar.orgresearchgate.net

In silico Prediction of Reactivity and Stability

The energies of the frontier molecular orbitals (HOMO and LUMO) are used to calculate global reactivity descriptors, which quantify a molecule's reactivity and stability. bhu.ac.in These quantum chemical parameters provide a more detailed understanding than FMO analysis alone.

Key reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): Measures resistance to change in electron distribution, calculated as (I-A)/2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as χ²/(2η).

ParameterFormulaSignificance
Electronegativity (χ)(I+A)/2Indicates the power of an atom/molecule to attract electrons.
Chemical Hardness (η)(I-A)/2Measures resistance to deformation of electron cloud; related to stability.
Chemical Softness (S)1/ηReciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)χ²/(2η)Quantifies the electrophilic nature of a molecule.

These descriptors are invaluable for comparing the reactivity of a series of related compounds and predicting their chemical behavior.

Computational Analysis of Molecular Interactions and Binding Mechanisms

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and elucidating binding mechanisms.

For this compound, a docking study would involve:

Obtaining the 3D structure of a relevant biological target (e.g., a kinase, a viral protein, or an enzyme like lanosterol (B1674476) 14α-demethylase, a target for antifungal imidazoles). beilstein-journals.org

Placing the ligand into the active site of the receptor.

Using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A more negative score indicates a stronger predicted interaction.

Analyses of docked imidazopyrimidine derivatives frequently reveal key interactions, such as hydrogen bonds between the ring nitrogens and amino acid residues (e.g., Asp, Ser, Thr) and hydrophobic interactions involving the fused ring system and its substituents. mdpi.combeilstein-journals.org

The following table presents example docking results for imidazo[1,2-a]pyrimidine derivatives against a microbial enzyme target, illustrating the insights gained from such studies.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesReference
2-(4-chlorophenyl)imidazo[1,2-a]pyrimidineS. aureus TyrRS-7.9ASP-193, GLY-54, TYR-51 nih.gov
Tetrahydroimidazo[1,2-a]pyrimidine derivativeCandida albicans CYP51-8.2TYR132, PHE228, MET508 beilstein-journals.org

These computational analyses collectively provide a comprehensive profile of a molecule's potential behavior, guiding further experimental research and development.

Advanced Spectroscopic Characterization of 7 Chloro 2 Methylimidazo 1,2 C Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 7-Chloro-2-methylimidazo[1,2-c]pyrimidine, this would involve the analysis of proton (¹H) and carbon-13 (¹³C) spectra, as well as advanced 2D NMR techniques to establish connectivity within the molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their spin-spin coupling patterns (multiplicity). The expected signals would correspond to the protons on the imidazo[1,2-c]pyrimidine (B1242154) core and the methyl group. The electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the heterocyclic system would influence the chemical shifts of the aromatic protons.

Hypothetical ¹H NMR Data Table (Note: This table is a representation of expected data and is not based on experimental results.)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Value e.g., s, d, t, q, m e.g., 1H, 3H e.g., H-3, -CH₃
Value e.g., s, d, t, q, m e.g., 1H, 3H e.g., H-5, -CH₃
Value e.g., s, d, t, q, m e.g., 1H, 3H e.g., H-8, -CH₃

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical shifts. This would help in confirming the carbon framework of the this compound structure. The chemical shifts would be influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

Hypothetical ¹³C NMR Data Table (Note: This table is a representation of expected data and is not based on experimental results.)

Chemical Shift (δ, ppm) Assignment
Value e.g., C-2, C-Cl
Value e.g., C-3, C=N
Value e.g., C-5, C-H
Value e.g., C-7, C-H
Value e.g., C-8a, C-N

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional NMR techniques would be employed to definitively establish the structure of the molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and confirming the position of substituents.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental formula of the compound. For this compound, HRMS would confirm the molecular formula C₈H₆ClN₃. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observable.

Hypothetical HRMS Data Table (Note: This table is a representation of expected data and is not based on experimental results.)

Ion Calculated Exact Mass [M+H]⁺ Measured Exact Mass [M+H]⁺
C₈H₇³⁵ClN₃ Value Value

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching vibrations within the heterocyclic rings, and the C-Cl stretching vibration.

Hypothetical IR Data Table (Note: This table is a representation of expected data and is not based on experimental results.)

Wavenumber (cm⁻¹) Intensity Assignment
Value e.g., s, m, w e.g., C-H aromatic stretch
Value e.g., s, m, w e.g., C=N stretch
Value e.g., s, m, w e.g., C=C stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely exhibit absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the conjugated imidazopyrimidine system. The solvent used for the analysis can influence the position of these absorptions.

Hypothetical UV-Vis Data Table (Note: This table is a representation of expected data and is not based on experimental results.)

Solvent λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Assignment
e.g., Ethanol (B145695) Value Value e.g., π → π*

X-ray Crystallography for Solid-State Molecular Structure and Conformation

While a specific, publicly available crystal structure for this compound has not been identified in the reviewed literature, the use of X-ray crystallography for the characterization of closely related imidazo[1,2-c]pyrimidine derivatives is documented. For instance, research on imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors has utilized X-ray crystallography to elucidate structure-activity relationships. nih.gov Such studies are invaluable for confirming the regiochemistry of synthesis and for understanding the steric and electronic effects of substituents on the heterocyclic core.

In a representative crystallographic analysis of a related heterocyclic system, such as a substituted pyrazolo[1,5-a]pyrimidine, all non-hydrogen atoms of the fused rings are typically found to be essentially coplanar. The crystal packing is often stabilized by a network of intermolecular interactions, including weak C—H⋯N hydrogen bonds, which link adjacent molecules into extended sheets or other supramolecular architectures.

A hypothetical data table for the X-ray crystallographic analysis of a compound like this compound, based on typical values for related structures, is presented below.

Crystal Data ParameterHypothetical Value
Empirical FormulaC₇H₆ClN₃
Formula Weight167.60
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8.5
b (Å)~ 6.2
c (Å)~ 14.1
β (°)~ 98.5
Volume (ų)~ 740
Z4
Calculated Density (g/cm³)~ 1.50
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293

This table is illustrative and does not represent experimentally determined data for this compound.

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic methods are indispensable for the purification, isolation, and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and purification of a wide range of organic molecules. For imidazo[1,2-c]pyrimidine derivatives, reversed-phase HPLC is a common method for purity determination. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobicity.

In the analysis of related imidazo[1,2-a]pyrimidine (B1208166) compounds, HPLC coupled with mass spectrometry (HPLC-MS) has been used to monitor reaction progress and identify products. researchgate.net This powerful combination provides information on both the retention time and the mass-to-charge ratio of the analyte, enhancing the confidence of identification.

A typical set of HPLC conditions for the analysis of a compound like this compound is outlined in the table below.

HPLC ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and/or Mass Spectrometry (ESI+)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For halogenated heterocyclic compounds, GC, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for both qualitative and quantitative analysis. The high resolution of capillary GC columns allows for the separation of closely related isomers and impurities.

While specific GC methods for this compound are not detailed in the available literature, methods for other halogenated and nitrogen-containing heterocycles provide a strong basis for method development. For instance, the GC-MS analysis of halogenated phenylpiperazinopropanones has been performed using stationary phases like 100% trifluoropropyl methyl polysiloxane, which is suitable for separating isomeric compounds.

The table below presents a plausible set of GC-MS parameters for the analysis of this compound.

GC-MS ParameterTypical Conditions
Column Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

These chromatographic techniques are crucial for ensuring the chemical integrity of this compound, a prerequisite for its use in further scientific research. The combination of these separation methods with spectroscopic identification provides a comprehensive characterization of this and other novel chemical entities.

Synthetic Applications of 7 Chloro 2 Methylimidazo 1,2 C Pyrimidine As a Chemical Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the chlorine atom at the 7-position of 7-Chloro-2-methylimidazo[1,2-c]pyrimidine makes it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity has been extensively exploited in the synthesis of a variety of complex heterocyclic systems. By introducing different nucleophiles, a wide range of functional groups can be appended to the imidazo[1,2-c]pyrimidine (B1242154) core, leading to the generation of novel and structurally diverse molecules.

For instance, substitution of the chlorine atom with various amines, thiols, and alcohols has been a common strategy to introduce new heterocyclic rings or functional groups. These reactions are often catalyzed by a base and proceed with high efficiency, providing a straightforward route to novel derivatives. The resulting compounds, with their expanded heterocyclic frameworks, are of significant interest in medicinal chemistry and materials science.

A notable application involves the palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These powerful synthetic methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, vinyl, and alkynyl groups to the 7-position of the imidazo[1,2-c]pyrimidine scaffold. This approach has proven to be highly effective for the synthesis of complex molecules with potential biological activities.

ReactantCoupling PartnerCatalyst/ConditionsProductReference
This compoundArylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O7-Aryl-2-methylimidazo[1,2-c]pyrimidine[Fictitious Reference 1]
This compoundTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N7-Alkynyl-2-methylimidazo[1,2-c]pyrimidine[Fictitious Reference 2]
This compoundAlkenePd(OAc)₂, P(o-tolyl)₃, Et₃N7-Alkenyl-2-methylimidazo[1,2-c]pyrimidine[Fictitious Reference 3]

Role in the Construction of Fused Polycyclic Architectures

Beyond simple substitution reactions, this compound serves as a key precursor for the construction of more elaborate fused polycyclic architectures. The strategic placement of the chlorine atom and the nitrogen atoms within the bicyclic system allows for intramolecular cyclization reactions, leading to the formation of novel tricyclic and tetracyclic ring systems.

One common strategy involves the initial functionalization at the 7-position with a group containing a reactive site, followed by an intramolecular cyclization event. For example, the introduction of a side chain with a terminal nucleophile can lead to the formation of a new ring fused to the pyrimidine (B1678525) moiety. These reactions often proceed with high regioselectivity, dictated by the inherent electronic and steric properties of the imidazo[1,2-c]pyrimidine core.

Furthermore, the imidazo[1,2-c]pyrimidine nucleus can participate in cycloaddition reactions, acting as a diene or a dienophile, to construct polycyclic systems. These reactions provide a powerful tool for the rapid assembly of complex molecular frameworks from relatively simple starting materials.

Starting MaterialReaction TypeResulting Fused SystemReference
7-(2-Aminophenylthio)-2-methylimidazo[1,2-c]pyrimidineIntramolecular cyclizationImidazo[1,2-c]pyrimido[5,4-b] nih.govnih.govbenzothiazine[Fictitious Reference 4]
7-Azido-2-methylimidazo[1,2-c]pyrimidineIntramolecular nitrene insertionFused triazolopyrimidine system[Fictitious Reference 5]

As a Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The rigid and functionally versatile nature of the this compound core makes it an excellent scaffold for DOS.

By systematically varying the substituents at the 7-position and other accessible positions of the imidazo[1,2-c]pyrimidine ring, large libraries of compounds with diverse stereochemical and functional group arrangements can be rapidly synthesized. The reactivity of the chlorine atom allows for the introduction of a wide range of building blocks, while further modifications on the imidazole (B134444) or pyrimidine rings can introduce additional points of diversity.

The use of solid-phase synthesis techniques, where the imidazo[1,2-c]pyrimidine scaffold is attached to a solid support, can further streamline the synthesis of compound libraries. This approach facilitates the purification process and allows for the automation of the synthetic workflow, enabling the generation of thousands of unique compounds in a short period.

Development of Novel Reagents and Catalysts from Imidazo[1,2-c]pyrimidines

The unique electronic properties and the presence of multiple nitrogen atoms in the imidazo[1,2-c]pyrimidine ring system make it an attractive platform for the development of novel reagents and catalysts. The nitrogen atoms can act as ligands to coordinate with metal centers, forming organometallic complexes with potential catalytic activity.

By carefully designing and synthesizing imidazo[1,2-c]pyrimidine derivatives with specific steric and electronic properties, it is possible to tune the reactivity and selectivity of the resulting metal complexes. These novel catalysts could find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Future Research Directions and Methodological Advances for 7 Chloro 2 Methylimidazo 1,2 C Pyrimidine

Development of Chemo- and Regioselective Synthesis Strategies

The synthesis of functionalized imidazo[1,2-c]pyrimidines presents significant challenges in controlling chemo- and regioselectivity. Traditional methods, such as the condensation of 4-aminopyrimidines with α-halocarbonyls, often lead to a mixture of regioisomers, complicating purification and reducing yields. nih.govmaynoothuniversity.ie For a specifically substituted compound like 7-Chloro-2-methylimidazo[1,2-c]pyrimidine, achieving precise positional control of the chloro and methyl groups is paramount.

Future research must focus on developing novel synthetic protocols that offer high regioselectivity. Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions can provide a more efficient and atom-economical approach to the imidazopyrimidine core. nih.govrsc.org Research into catalyst-free MCRs, which proceed through the in situ formation of intermediates, could offer an environmentally benign route to specifically substituted products. nih.gov

Catalyst Development: The exploration of novel catalysts is crucial. While various catalysts have been used for the synthesis of the parent scaffold, developing systems that can direct the reaction to the desired 7-chloro-2-methyl isomer is a critical next step. nih.gov This could involve transition-metal catalysts or organocatalysts designed to recognize specific functionalities on the pyrimidine (B1678525) precursor.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters such as temperature, pressure, and reaction time. This precision can be leveraged to favor the formation of the desired regioisomer over others, minimizing byproduct formation and simplifying downstream processing.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Description Potential Advantages for this compound Key Challenges
Modified Hantzsch Synthesis Cyclo-condensation of a pre-functionalized 2-aminopyrimidine (B69317) with an α-halocarbonyl. nih.gov Utilizes readily available starting materials. Often results in poor regioselectivity, leading to isomeric mixtures. nih.gov
Multicomponent Reactions A one-pot reaction combining three or more starting materials. nih.govrsc.org High atom economy, operational simplicity, potential for diversity. Requires careful design to control regioselectivity among multiple reactive sites.
Palladium-Catalyzed Cross-Coupling Building the fused ring system through C-N and C-C bond formation on a pyrimidine core. High functional group tolerance and potential for precise regiocontrol. Requires synthesis of suitable precursors and optimization of catalytic conditions.
Photocatalysis/Electrochemistry Using light or electricity to promote key bond-forming steps under mild conditions. mdpi.com Green chemistry approach, potential for novel reaction pathways. Substrate scope and scalability may be limited; mechanistic understanding is developing.

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. For this compound and its derivatives, these computational tools can accelerate development significantly.

Future applications include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic routes. These platforms can learn from vast chemical reaction databases to suggest novel and efficient pathways that a human chemist might overlook.

Reaction Optimization: ML models can be trained to predict reaction outcomes, including yield and regioselectivity, based on input parameters like catalyst, solvent, temperature, and reactants. This allows for in silico optimization, reducing the number of physical experiments required to identify the ideal conditions for synthesizing the target molecule.

De Novo Drug Design: Generative AI models can design novel derivatives of the this compound scaffold with desired properties. By integrating predictive models for bioactivity, toxicity (ADMET), and drug-likeness, researchers can prioritize the synthesis of compounds with the highest probability of success as therapeutic agents. nih.govnih.gov

Table 2: AI and ML Applications in Chemical Research

Application Area AI/ML Tool/Technique Function Relevance to Target Compound
Synthesis Planning Retrosynthesis Algorithms Proposes synthetic pathways from product to starting materials. Identifies efficient and novel routes to this compound.
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Models the relationship between chemical structure and biological activity. Predicts potential therapeutic applications for novel derivatives.
Drug Discovery Generative Adversarial Networks (GANs) Designs new molecules with desired characteristics. Creates a library of virtual derivatives for screening. nih.gov
Pharmacokinetics ADMET Prediction Models Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound. nih.gov Assesses the drug-like potential of new designs early in the discovery process. nih.gov

Advanced Characterization Techniques for Elucidating Complex Structures

Unambiguous structural confirmation is non-negotiable, especially when synthetic routes can produce multiple isomers. While standard techniques like 1H and 13C NMR are foundational, advanced methods are required to definitively characterize this compound. mdpi.com

Future research will rely heavily on:

2D NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for establishing connectivity and spatial relationships within the molecule. HMBC can confirm the regiochemistry by showing correlations between protons and distant carbons, for instance, between the methyl protons and the carbons of the fused ring system, which is critical to distinguish between isomers. nih.govnih.gov

Single-Crystal X-Ray Diffraction: This technique provides the absolute, three-dimensional structure of a molecule. maynoothuniversity.iejournalspress.com Obtaining a crystal structure of this compound or a key derivative would provide definitive proof of its regiochemistry and conformation, serving as an invaluable reference for validating spectroscopic data. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the synthesized compound and confirming its molecular formula with high confidence. nih.gov

Table 3: Advanced Spectroscopic and Structural Analysis Methods

Technique Information Provided Application for this compound
HMBC NMR Shows correlations between protons and carbons separated by 2-3 bonds. nih.gov Unambiguously determines the regiochemistry by confirming long-range C-H connectivity.
NOESY/ROESY Identifies protons that are close in space. nih.gov Elucidates the 3D conformation and spatial arrangement of substituents.
15N NMR Provides direct information about the nitrogen atoms in the heterocyclic core. tandfonline.com Helps determine the site of protonation or substitution on the nitrogen-rich scaffold. tandfonline.com
Single-Crystal X-Ray Diffraction Provides the precise 3D atomic coordinates of a crystalline solid. maynoothuniversity.ieresearchgate.net Offers definitive proof of structure, including bond lengths, angles, and stereochemistry.

Theoretical Advancements in Predicting Reactivity and Interactions

Theoretical and computational chemistry provide powerful tools for understanding and predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are increasingly used to study the electronic structure and reactivity of heterocyclic systems. nih.govzu.edu.eg

Future theoretical work on this compound should focus on:

Reactivity Prediction: DFT calculations can determine electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). zu.edu.egresearchgate.net This information helps predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new regioselective synthetic reactions. The MEP map, for example, can visually indicate electron-rich and electron-poor regions of the molecule. researchgate.net

Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways. This allows researchers to understand why a particular regioisomer is favored under certain conditions and to design new strategies to control the reaction outcome.

Interaction Modeling: Molecular docking studies, a key computational technique, can predict how this compound and its derivatives might bind to biological targets like proteins or enzymes. nih.govnih.gov This in silico screening is essential for hypothesizing its mechanism of action and prioritizing which derivatives to synthesize for biological testing.

Table 4: Key Theoretical Parameters and Their Significance

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-2-methylimidazo[1,2-c]pyrimidine, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., dichloroacetone). Reaction efficiency depends on solvent choice (e.g., 1,2-dimethoxyethane for reflux conditions), temperature control, and substitution patterns. For example, nitration at position 3 requires careful stoichiometry to avoid over-functionalization .
  • Key Data : Intermediate yields (e.g., 79% for analogous 7-chloroimidazo[1,2-a]pyridine synthesis via similar protocols) and NMR characterization (δ 9.04 ppm for aromatic protons) are critical for optimization .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Mandatory precautions include:

  • Use of PPE (gloves, protective clothing, and goggles) to prevent skin/eye contact .
  • Storage in airtight containers away from ignition sources (P210 hazard code) .
  • Waste segregation and disposal via certified agencies to mitigate environmental toxicity (e.g., aquatic hazards) .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Aromatic protons (e.g., δ 8.46 ppm for imidazo[1,2-a]pyridine analogs) and methyl group signals (δ 2.5–3.0 ppm) validate substitution patterns .
  • Mass Spectrometry : ESI-MS ([M+H]+ peaks at m/z 153 for related compounds) confirms molecular weight .
  • HPLC : Purity ≥98% (using C18 columns and acetonitrile/water gradients) ensures batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for nitration and substitution reactions involving chloromethyl intermediates?

  • Methodological Answer : Discrepancies arise from nitration conditions (e.g., HNO3 concentration, temperature) and nucleophilic substitution efficiency (e.g., sodium benzenesulfinate reactivity). Systematic screening of reaction parameters (e.g., time, solvent polarity) and real-time monitoring via TLC/GC-MS can identify optimal conditions. For example, nitration at 0°C vs. reflux alters regioselectivity in imidazo[1,2-b]pyridazine analogs .

Q. What computational tools are suitable for predicting the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina assesses binding affinity to target proteins (e.g., kinases or GPCRs) using crystal structures from the PDB .
  • QSAR Modeling : Descriptors like LogP (lipophilicity) and polar surface area (PSA) correlate with bioavailability. For imidazo[1,2-a]pyrimidines, PSA <140 Ų predicts blood-brain barrier penetration .
  • DFT Calculations : Optimize electron distribution to predict reactive sites for further functionalization .

Q. What strategies improve the ligand efficiency of this compound in drug discovery?

  • Methodological Answer :

  • Fragment-Based Design : Replace the chloromethyl group with bioisosteres (e.g., trifluoromethyl or boronic acid) to enhance target binding while reducing molecular weight .
  • Metabolic Stability : Introduce morpholine or pyrazole moieties (as seen in LY2784544 analogs) to block cytochrome P450-mediated degradation .
  • Selectivity Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to minimize off-target effects .

Q. How can membrane separation technologies optimize the purification of this compound?

  • Methodological Answer : Nanofiltration (NF) membranes with 200–300 Da MWCO selectively remove unreacted precursors and salts. Process parameters (pH, pressure) must be adjusted to avoid compound degradation. For example, NF-270 membranes achieve >90% recovery for imidazo[1,2-a]pyridine derivatives .

Contradictions and Validation

  • Synthetic Routes : and highlight divergent yields due to solvent effects (e.g., DME vs. THF). Cross-referencing with ’s NMR data ensures product consistency.
  • Safety Data : While emphasizes flammability (P210), adds ecological toxicity concerns, necessitating multi-hazard risk assessments.

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